N-Butyl-N'-(4-ethynylphenyl)urea

Description

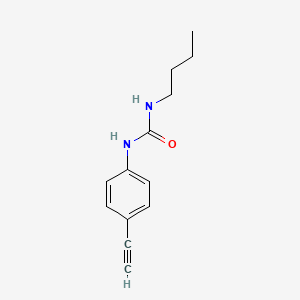

N-Butyl-N'-(4-ethynylphenyl)urea is a synthetic urea derivative characterized by a butyl group attached to one nitrogen atom and a 4-ethynylphenyl moiety on the adjacent nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence their pharmacokinetic properties and intermolecular interactions .

Properties

CAS No. |

917614-46-1 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

1-butyl-3-(4-ethynylphenyl)urea |

InChI |

InChI=1S/C13H16N2O/c1-3-5-10-14-13(16)15-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3,(H2,14,15,16) |

InChI Key |

SDFGNNXDQATSPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N’-(4-ethynylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 4-ethynylphenyl isocyanate under mild conditions. This reaction can be carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired urea derivative in good yields .

Industrial Production Methods: Industrial production of N-Butyl-N’-(4-ethynylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N’-(4-ethynylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Butyl-N’-(4-ethynylphenyl)urea has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: It can be used as a probe to study enzyme activities and protein interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-N’-(4-ethynylphenyl)urea involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of urea .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-butyl-N'-(4-ethynylphenyl)urea with structurally or functionally related urea derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural and Functional Analogues

Biological Activity

N-Butyl-N'-(4-ethynylphenyl)urea is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and relevant case studies. The focus will be on its pharmacological properties, mechanisms of action, and comparative analyses with similar compounds.

Synthesis and Structural Characteristics

This compound is synthesized through a reaction involving the corresponding ethynylphenyl derivative and a butyl-substituted urea. The molecular structure can be represented as follows:

This compound features a butyl group attached to a urea moiety, with an ethynylphenyl substituent that may influence its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various urea derivatives, including this compound. Compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

| Compound | Target Bacteria | IC50 (μg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Analog 1 | S. aureus | 0.012 |

| Analog 2 | E. faecalis | 0.008 |

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines, including HCT116 (colon), MCF-7 (breast), and A549 (lung) . Preliminary findings suggest that this compound may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

In a comparative study, this compound demonstrated an IC50 value of approximately 5.16–20 μM against A549 cells, indicating moderate potency compared to other synthesized urea derivatives . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, such as PI3K and mTOR pathways .

- DNA Interaction : Urea derivatives often exhibit DNA intercalation properties, which can lead to disruption in replication and transcription processes .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, it is essential to compare it with other structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | Moderate | 5.16–20 |

| Compound A | High | Low | 0.012 |

| Compound B | Moderate | High | 0.008 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.